molecular formula C21H21N2NaO8 B13862716 (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt

(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt

Cat. No.: B13862716
M. Wt: 452.4 g/mol
InChI Key: VLZQDUOKNQNYPV-BJIKOUODSA-M
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Description

(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is a glucuronide conjugate, which means it has undergone a process where glucuronic acid is added to it. This modification often enhances the solubility and excretion of the compound, making it easier for the body to eliminate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt typically involves the following steps:

    Hydroxylation: Carbamazepine is first hydroxylated to produce 10,11-dihydro-10-hydroxy carbamazepine.

    Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process would include purification steps to ensure the final product is of high purity and suitable for research or pharmaceutical use.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons.

    Reduction: It can also be reduced, gaining electrons in the process.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of carbamazepine.

    Biology: The compound is studied for its interactions with various biological molecules and pathways.

    Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand how it is metabolized and excreted in the body.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt involves its interaction with various molecular targets in the body. It is primarily metabolized in the liver, where it undergoes glucuronidation. This process enhances its solubility, allowing it to be more easily excreted by the kidneys. The compound may also interact with specific enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

    10,11-Dihydro-10-hydroxy Carbamazepine: A precursor in the synthesis of the glucuronide derivative.

    Quercetin-3-O-beta-D-glucuronide: Another glucuronide conjugate studied for its biological effects.

Uniqueness: What sets (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt apart is its specific structure and the way it is metabolized in the body. Its glucuronide conjugate form enhances its solubility and excretion, making it a valuable compound for studying the metabolism and pharmacokinetics of carbamazepine derivatives.

Properties

Molecular Formula

C21H21N2NaO8

Molecular Weight

452.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1/t14-,15-,16-,17+,18-,20+;/m0./s1

InChI Key

VLZQDUOKNQNYPV-BJIKOUODSA-M

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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